N,N-Dimethylcarbamsäure

Übersicht

Beschreibung

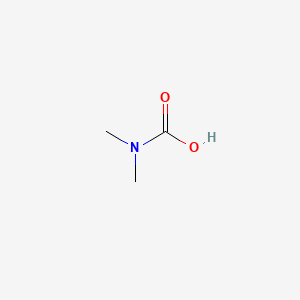

Dimethylcarbamic acid (DMCA) is an organic compound with the chemical formula C3H7NO2. It is a colorless liquid that is soluble in water and polar solvents. DMCA is an important intermediate in the synthesis of various compounds, including pesticides, herbicides, and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Verwendung in Bambuterolhydrochlorid

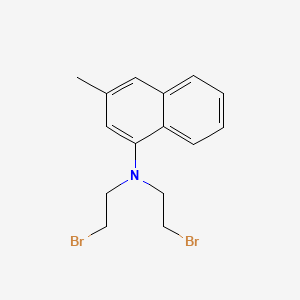

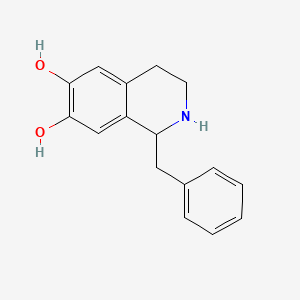

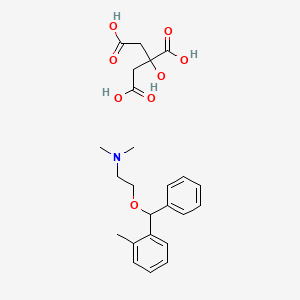

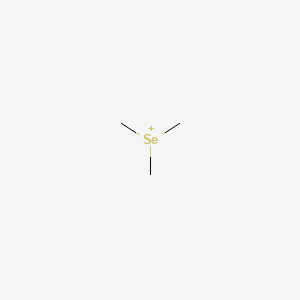

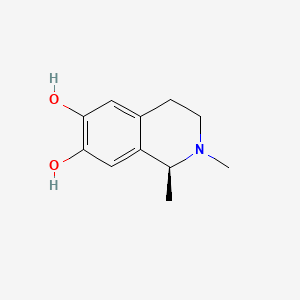

N,N-Dimethylcarbamsäure wird bei der Synthese von Bambuterolhydrochlorid verwendet {svg_1}. Bambuterol ist ein Prodrug des β2-Adrenozeptoragonisten Terbutalin. Es wird hauptsächlich als Bronchodilatator zur Behandlung von Asthma eingesetzt {svg_2}.

Grüne Chemie

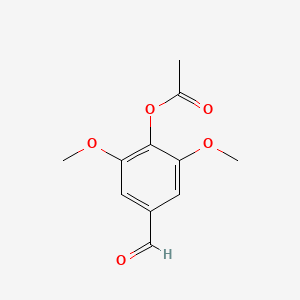

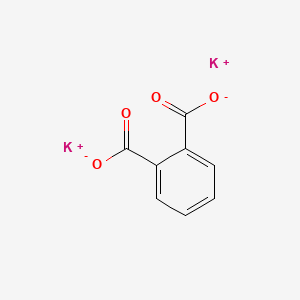

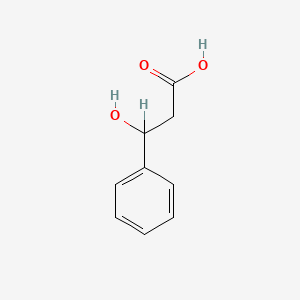

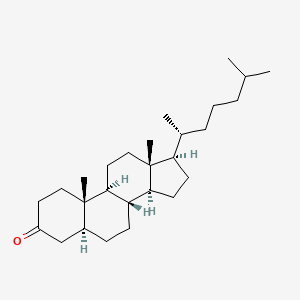

This compound und ihre Derivate spielen eine bedeutende Rolle in der Grünen Chemie {svg_3}. Der weltweite Drang, eine nachhaltige und biokompatible Chemie zu fördern, hat Industrie und Wissenschaft dazu veranlasst, chlorfreie Methoden zu entwickeln, die sich auf die Verwendung von CO2 und CO2-basierten Verbindungen als Ausgangsstoffe, Promotoren und Reaktionsmedien konzentrieren {svg_4}. In diesem Szenario nehmen Dialkylcarbonate (DACs) und insbesondere Dimethylcarbonat (DMC) aufgrund ihrer geringen Toxizität, hohen Bioabbaubarkeit und besonderen Reaktivität eine privilegierte Position ein {svg_5}.

Materialwissenschaften

Die Forschung in den Materialwissenschaften zeigt auch potenzielle Anwendungen von this compound. Sie hat potenzielle Anwendungen bei der Entwicklung von funktionalen Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Target of Action

Dimethylcarbamic acid, also known as N,N-dimethylcarbamate, is a derivative of carbamic acid . It is used as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . These carbamates often have pharmacological or pesticidal activities .

Mode of Action

The mode of action of dimethylcarbamic acid is primarily through its interaction with its targets. As a carbamate, it can form stable salts upon deprotonation . This property allows it to interact with various biological targets, leading to changes in their function.

Biochemical Pathways

It’s known that carbamic acid derivatives can participate in a variety of biochemical reactions . For instance, dimethylcarbamyl chloride can be used to synthesize disubstituted carbamates from benzylphenols .

Pharmacokinetics

The properties of carbamic acid and its derivatives suggest that they may have good bioavailability due to their small size and polar nature .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dimethylcarbamic acid. For instance, pH can affect the stability of carbamates . Additionally, factors such as temperature and the presence of other chemicals can also influence the compound’s action.

Biochemische Analyse

Biochemical Properties

Dimethylcarbamic acid plays a significant role in biochemical reactions, particularly as a Bronsted base and acid. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can act as a substrate for certain enzymes, leading to the formation of dimethylcarbamoyl derivatives. These interactions are crucial for the regulation of metabolic pathways and cellular functions .

Cellular Effects

Dimethylcarbamic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, dimethylcarbamic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, dimethylcarbamic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity. Furthermore, dimethylcarbamic acid can affect gene expression by binding to DNA or RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylcarbamic acid can change over time due to its stability and degradation. Studies have shown that dimethylcarbamic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to dimethylcarbamic acid can result in alterations in cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of dimethylcarbamic acid vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, dimethylcarbamic acid can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. These adverse effects highlight the importance of dosage regulation in experimental studies .

Metabolic Pathways

Dimethylcarbamic acid is involved in several metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux. It can be metabolized to form various derivatives, which participate in different biochemical reactions. These interactions are essential for maintaining cellular homeostasis and metabolic balance .

Transport and Distribution

Within cells and tissues, dimethylcarbamic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biochemical effects. The transport and distribution of dimethylcarbamic acid are crucial for its function and efficacy in biochemical processes .

Subcellular Localization

Dimethylcarbamic acid is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This localization is essential for its activity and function in regulating cellular processes .

Eigenschaften

IUPAC Name |

dimethylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVWMUCHSLGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222928 | |

| Record name | Carbamic acid, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7260-94-8 | |

| Record name | N,N-Dimethylcarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.